methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 4-butylphenyl group at position 4, a fluorine atom at position 6, and a methyl ester at position 2. The 1,1-dioxide modification indicates sulfone functionalization at the sulfur atom in the thiazine ring.
Properties
IUPAC Name |
methyl 4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4S/c1-3-4-5-14-6-9-16(10-7-14)22-13-19(20(23)26-2)27(24,25)18-11-8-15(21)12-17(18)22/h6-13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCLHFAYKJFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a benzothiazine core with a butylphenyl substituent and a fluorine atom, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 300.37 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:
- Enzyme Inhibition : Research indicates that benzothiazine derivatives can inhibit enzymes such as aldose reductase (ALR2), which is critical in diabetic complications. The IC50 values for related compounds have been reported between 0.11 μM to 10.42 μM, suggesting potent inhibition capabilities .
- Antimicrobial Activity : Studies have shown that compounds similar to this benzothiazine derivative exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Biological Activities
The compound exhibits a variety of biological activities:
- Anticancer Properties : Some benzothiazine derivatives have demonstrated the ability to inhibit tumor growth in various cancer cell lines. The mechanism may involve the modulation of pathways associated with cancer progression .
- Neuroprotective Effects : Benzothiazines have been explored for their potential neuroprotective effects through inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives. Key findings include:
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Fluorinated derivative | Antimicrobial | Enhanced lipophilicity due to fluorination |
| 7-chloro-3-methyl-4H-benzothiazine | Chlorinated variant | Insulin release modulation | Potent K(ATP) channel opener |
| Various methylated benzothiazines | Diverse substitutions | Anticancer effects | Varied activity profiles based on substituents |
The presence of specific substituents significantly influences the compound's biological activity and interaction with targets.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Inhibition of Aldose Reductase : A study demonstrated that derivatives showed strong inhibition against ALR2, indicating potential for treating diabetic complications .
- Antimicrobial Efficacy : In vitro tests revealed that compounds within this class effectively inhibited bacterial growth, particularly against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
- Anticancer Activity : Research indicated that certain analogs exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs differ primarily in substituent groups, which critically influence physicochemical properties and biological activity. Below is a detailed comparison with three closely related compounds:
Functional Insights
Substituent Effects on Bioactivity: The 4-butylphenyl group in the target compound likely enhances lipophilicity and membrane penetration compared to methoxyphenyl () or dimethylphenyl () analogs. This aligns with findings in qy17, where butylphenyl improved antibacterial efficacy .
Physicochemical Properties :
- The methyl ester at C2 may facilitate prodrug strategies, enabling hydrolysis to active carboxylic acid metabolites. This is common in benzothiazine-based pharmaceuticals .
- Compared to meloxicam-related compounds (), the 1,4-benzothiazine scaffold in the target compound differs from the 1,2-benzothiazine isomers, which exhibit distinct pharmacokinetic profiles (e.g., lower relative response factors in HPLC analysis) .
Synthetic and Crystallographic Considerations :
- Synthesis of similar compounds often involves Suzuki coupling () or alkylation reactions (). The target compound’s fluorine substituent may require specialized fluorination protocols.
- Crystal packing in benzothiazine derivatives is influenced by substituents; for example, methoxy or ethyl groups facilitate intermolecular hydrogen bonding (C–H⋯O/S interactions), whereas bulkier butylphenyl groups may promote π-π stacking .
Data Tables for Comparative Analysis
Table 1: Substituent Impact on Solubility and Stability
Q & A
Q. What validation steps ensure reproducibility in synthetic yields across labs?
- Methodological Answer : Strictly control anhydrous conditions (e.g., molecular sieves for solvents), reagent purity (≥95%), and reaction temperature (±2°C). Document deviations and use internal standards (e.g., trimethoxybenzene) for NMR yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
